molecular formula C13H10N4O2S B5121293 4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

Cat. No.: B5121293
M. Wt: 286.31 g/mol
InChI Key: IMPADNMPSDRBGK-UHFFFAOYSA-N
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Description

4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its potential biological and pharmaceutical applications. The presence of the quinoline and thiadiazole moieties in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated quinoline derivatives.

Scientific Research Applications

4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The thiadiazole ring can interact with metal ions, affecting enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is unique due to the combination of the quinoline and thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-7-4-11(18)9-5-8(2-3-10(9)15-7)12(19)16-13-17-14-6-20-13/h2-6H,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPADNMPSDRBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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